Home > Products > Screening Compounds P49533 > MC-Val-Cit-PAB-VX765
MC-Val-Cit-PAB-VX765 -

MC-Val-Cit-PAB-VX765

Catalog Number: EVT-1492208
CAS Number:
Molecular Formula: C53H71ClN10O14
Molecular Weight: 1107.657
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). MC-Val-Cit-PAB-VX765 molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.
Overview

MC-Val-Cit-PAB-VX765 is a synthetic compound designed for targeted drug delivery, particularly in the context of cancer therapy. It is a derivative of VX765, which is known for its potential therapeutic applications. This compound features a cleavable linker that can be activated in the presence of specific enzymes, allowing for the selective release of cytotoxic agents at the tumor site.

Source and Classification

MC-Val-Cit-PAB-VX765 is classified as a drug-linker conjugate, specifically designed for use in antibody-drug conjugates (ADCs). The compound is synthesized to enhance the efficacy of chemotherapeutic agents by improving their delivery to cancer cells while minimizing systemic toxicity. It has been referenced in various scientific literature and patents, highlighting its relevance in ongoing cancer research and drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of MC-Val-Cit-PAB-VX765 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available Fmoc-Val-OSu as the starting material.
  2. Coupling Reaction: The amide bond formation is typically performed using coupling agents such as HATU (1-Hydroxy-7-azabenzotriazole) to facilitate the reaction between Fmoc-Val-OSu and para-aminobenzyl alcohol. This step is critical as it influences the yield and purity of the product.
  3. Purification: Post-reaction, purification is conducted using reverse-phase preparative high-performance liquid chromatography (HPLC) to isolate the desired product from side products and unreacted materials.
  4. Final Modifications: The final product may undergo further modifications, such as deprotection steps to remove protecting groups, yielding MC-Val-Cit-PAB-VX765 in high purity.
Molecular Structure Analysis

Structure and Data

MC-Val-Cit-PAB-VX765 has a complex molecular structure characterized by:

  • Chemical Formula: C₁₄H₁₈N₄O₅
  • Molecular Weight: Approximately 342.32 g/mol
  • Structural Features: The compound contains a valine-citrulline dipeptide linked to a para-aminobenzyl alcohol moiety through a cleavable ester bond. This structure allows for enzymatic cleavage by cathepsin B, facilitating targeted drug release.

The structural integrity and stereochemistry are crucial for its biological activity, as they influence binding interactions with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing MC-Val-Cit-PAB-VX765 include:

  1. Amide Bond Formation: Utilizing HATU or similar coupling agents to form amide bonds between protected amino acids and alcohols.
  2. Deprotection Reactions: Employing reagents like triethylamine in DMF (dimethylformamide) for deprotecting Fmoc groups to yield free amines.
  3. Cleavage Mechanism: The linker is designed to be cleaved by cathepsin B, which selectively hydrolyzes the ester bond, releasing the active drug component at the target site.

These reactions are optimized to minimize side reactions and maximize yield .

Mechanism of Action

Process and Data

MC-Val-Cit-PAB-VX765 operates through a mechanism that involves:

  1. Targeting Cancer Cells: The compound is designed to bind selectively to cancer cells via antibodies or other targeting moieties.
  2. Enzymatic Activation: Once internalized by cancer cells, cathepsin B cleaves the linker, releasing the cytotoxic agent directly into the tumor environment.
  3. Cytotoxic Effect: The released drug exerts its therapeutic effects by inducing apoptosis or inhibiting cell proliferation in cancer cells.

This mechanism allows for localized treatment with reduced systemic side effects compared to traditional chemotherapy .

Physical and Chemical Properties Analysis

Properties and Relevant Data

  • Appearance: Solid powder
  • Purity: Typically >98%
  • Solubility: Soluble in DMSO (dimethyl sulfoxide), which facilitates its use in biological assays.
  • Storage Conditions: Should be stored in a dry, dark environment at temperatures between 0 - 4 °C for short-term use or at -20 °C for long-term storage.

These properties are essential for ensuring stability during storage and efficacy during application .

Applications

Scientific Uses

MC-Val-Cit-PAB-VX765 has significant applications in:

  1. Antibody-Drug Conjugates (ADCs): Used as a linker in ADCs to deliver cytotoxic drugs specifically to cancer cells.
  2. Cancer Research: Investigated for its potential in targeted therapies against various cancers, leveraging its ability to release drugs selectively within tumor tissues.
  3. Drug Development: Explored as part of novel therapeutic strategies aimed at improving treatment outcomes while minimizing adverse effects associated with conventional chemotherapy.

The ongoing research into MC-Val-Cit-PAB-VX765 underscores its importance as a tool for advancing cancer therapeutics .

Introduction to MC-Val-Cit-PAB-VX765

Chemical Definition and Structural Characterization

MC-Val-Cit-PAB-VX765 is a complex antibody-drug conjugate (ADC) linker-payload complex with the molecular formula C₅₃H₇₁ClN₁₀O₁₄ and a molecular weight of 1,107.66 Da [1] [5]. Its structure integrates four key functional components:

  • Maleimide Cap (MC): An N-hydroxysuccinimide ester derivative (6-maleimidocaproyl) enabling covalent conjugation to cysteine thiols on antibodies via Michael addition.
  • Dipeptide Linker (Val-Cit): A protease-cleavable valine-citrulline sequence serving as a substrate for cathepsin B.
  • Self-immolative Spacer (PAB): para-aminobenzyl alcohol, which undergoes 1,6-elimination upon enzymatic cleavage to release the payload.
  • Payload (VX765): The caspase-1 inhibitor Belnacasan, featuring a tetrahydrofuran-based scaffold and chloroaryl carbamate group [1] [4] [5].

Table 1: Structural Hierarchy of MC-Val-Cit-PAB-VX765

ComponentChemical RoleKey Features
Maleimide (MC)Antibody attachment siteReacts with cysteine thiols; forms stable thioether bonds
Val-Cit dipeptideProtease substrateCleaved by cathepsin B in lysosomes; provides tumor specificity
PAB spacerSelf-immolative linkerReleases payload via 1,6-elimination post-cleavage
VX765 (Belnacasan)Cytotoxic payloadCaspase-1 inhibitor; modulates inflammation and pyroptosis in cancer cells

The linker-payload assembly adopts an extended conformation, confirmed by SMILES notation and InChIKey (WLNFKQLBEWHSAV-BVMQVVSQSA-N) [1] [6]. The PAB spacer connects the Val-Cit linker to VX765 through a carbamate bond, ensuring payload release occurs only after enzymatic cleavage. This architecture maintains stability at physiological pH (t½ >2 years at -20°C) but allows rapid activation in cathepsin B-rich environments [1] [5].

Role in Antibody-Drug Conjugate (ADC) Development

MC-Val-Cit-PAB-VX765 serves as a versatile building block for constructing targeted ADCs. Its design addresses two ADC design challenges: circulatory stability and tumor-specific drug release.

Prodrug Activation Mechanism:

  • Antigen Binding & Internalization: The antibody component (e.g., anti-HER2 or anti-CD30 mAbs) delivers the conjugate to cancer cells via antigen-specific binding.
  • Lysosomal Trafficking: Internalized ADCs undergo degradation in lysosomes.
  • Cathepsin B Cleavage: The Val-Cit peptide bond is hydrolyzed by cathepsin B, overexpressed in tumor lysosomes.
  • Self-immolation: PAB spacer undergoes spontaneous 1,6-elimination, releasing free VX765 [1] [4] [9].

Functional Advantages:

  • Targeted Caspase Inhibition: VX765 inhibits caspase-1, suppressing IL-1β/IL-18 maturation and pyroptosis in malignant cells. This modulates the tumor microenvironment to impede inflammation-driven metastasis [4] [5].
  • Payload Flexibility: The MC-Val-Cit-PAB scaffold is adaptable to other payloads (e.g., MMAE in brentuximab vedotin), demonstrating its modular utility [10].
  • Enhanced Therapeutic Index: Conjugation reduces systemic exposure to VX765, minimizing off-target cytotoxicity while maximizing tumor-specific activity [4] [9].

Table 2: Comparison of MC-Val-Cit-PAB-VX765 with Conventional Chemotherapy

ParameterTraditional ChemotherapyMC-Val-Cit-PAB-VX765-Based ADC
SpecificityLow (systemic exposure)High (antigen-directed delivery)
Activation MechanismNon-specific metabolic conversionCathepsin B-triggered release
Microenvironment ImpactBroad immunosuppressionSelective caspase-1/IL-1β modulation
Toxicity ProfileDose-limiting hematologic toxicityReduced off-target effects

Historical Context: Evolution of Cleavable Linker Technologies

Cleavable linkers represent a pivotal innovation in ADC development, balancing systemic stability and intracellular payload release. MC-Val-Cit-PAB-VX765 exemplifies advancements driven by limitations of early linker technologies:

Generational Shifts:

  • 1st Generation (Acid-Labile Linkers):
  • Employed in gemtuzumab ozogamicin (hydrazone linkers).
  • Limitations: Premature cleavage in blood plasma (pH 7.4) due to chemical hydrolysis, causing off-target toxicity [9].
  • 2nd Generation (Enzyme-Cleavable Linkers):
  • Val-Cit-PAB (introduced ca. 2000) offered superior stability via protease-specific activation.
  • Clinical success: Brentuximab vedotin (2011) and polatuzumab vedotin (2019) validated dipeptide linkers [6] [10].
  • 3rd Generation (Optimized Dipeptides):
  • cBu-Cit linkers (cyclobutane-1,1-dicarboxamide-citrulline) engineered for cathepsin B selectivity, minimizing cleavage by cathepsins K/L in healthy tissues [9].

Key Milestones:

  • 1999: Preclinical validation of Val-Cit-PAB with doxorubicin, demonstrating cathepsin B-specific payload release.
  • 2017: FDA approval of valine-alanine linker-based ADCs (e.g., polatuzumab vedotin), highlighting peptide linker efficacy.
  • 2021: Development of cBu-Cit variants showing 75% suppression of off-target cleavage vs. Val-Cit [9].

Table 3: Evolution of Cleavable Linker Technologies in ADCs

EraLinker TypeRepresentative ADCAdvancementLimitation
2000–2010HydrazoneGemtuzumab ozogamicinAcid-triggered release in tumorsPlasma instability; liver toxicity
2010–2020Val-Cit-PABBrentuximab vedotinCathepsin B-specific activationOff-target cleavage by cathepsins K/L
2020–PresentcBu-Cit-PABNovel ADCs in trialsCathepsin B-selective cleavageSynthetic complexity

MC-Val-Cit-PAB-VX765 builds upon this legacy, incorporating the reliability of Val-Cit-PAB with caspase-targeted payloads. Its design mitigates historical instability issues while enabling novel immunomodulatory mechanisms in oncology [1] [4] [9].

Properties

Product Name

MC-Val-Cit-PAB-VX765

Molecular Formula

C53H71ClN10O14

Molecular Weight

1107.657

SMILES

O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O

Synonyms

MC-Val-Cit-PAB-VX765; MC-Val-Cit-PABC-VX765; Belnacasan-conjugate; VX765-conjugate.;4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.